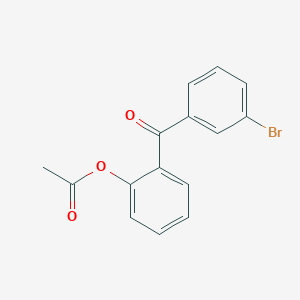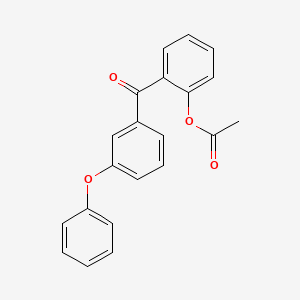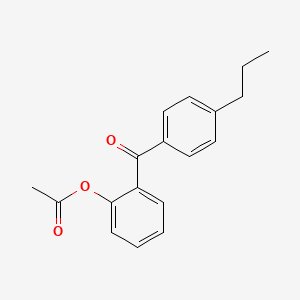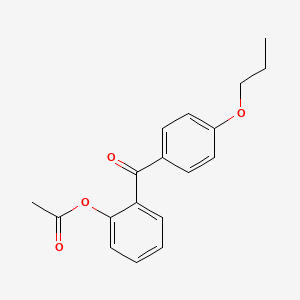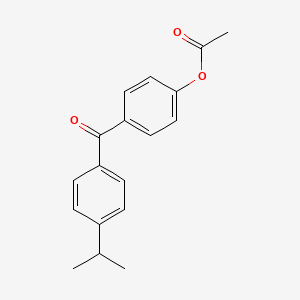
4-Acétoxy-4'-isopropylbenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-4’-isopropylbenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and an isopropyl group attached to the benzophenone core. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics due to its aromatic properties.
Applications De Recherche Scientifique
4-Acetoxy-4’-isopropylbenzophenone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and cosmetics due to its aromatic properties.
Mécanisme D'action
Target of Action
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-4’-isopropylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4’-isopropylbenzophenone or 4’-isopropylbenzoic acid.
Reduction: Formation of 4’-isopropylbenzyl alcohol or 4’-isopropylbenzene.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4’-isopropylbenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-Methoxy-4’-isopropylbenzophenone: Contains a methoxy group instead of an acetoxy group.
4-Acetoxybenzophenone: Lacks the isopropyl group present in 4-Acetoxy-4’-isopropylbenzophenone.
Uniqueness
4-Acetoxy-4’-isopropylbenzophenone is unique due to the presence of both an acetoxy group and an isopropyl group, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
[4-(4-propan-2-ylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12(2)14-4-6-15(7-5-14)18(20)16-8-10-17(11-9-16)21-13(3)19/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLFZEFDPBHEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641709 |
Source


|
| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-66-8 |
Source


|
| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




